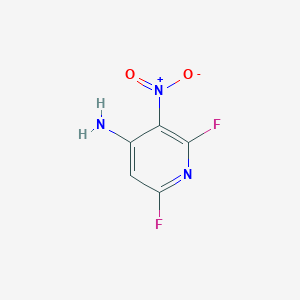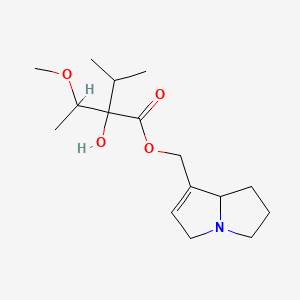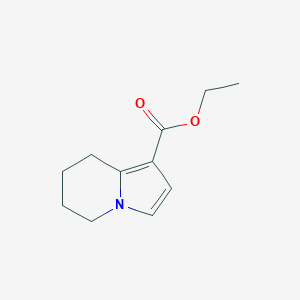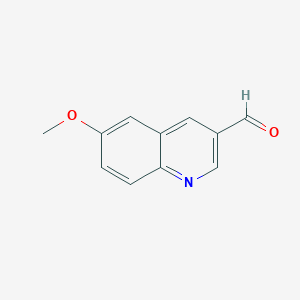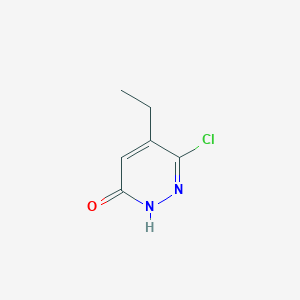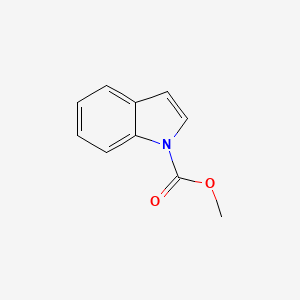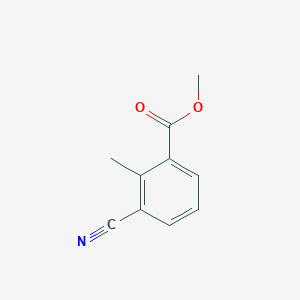
Methyl 3-cyano-2-methylbenzoate
Descripción general
Descripción
“Methyl 3-cyano-2-methylbenzoate” is a chemical compound with the molecular formula C10H9NO2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “Methyl 3-cyano-2-methylbenzoate” involves a green method including oximation reaction and dehydration reaction . The effects of sodium hydroxide dosage, solvent ethanol dosage, hydroxylamine hydrochloride dosage, dehydrating agent type and dosage, and reaction temperature on the yield of methyl 3-cyano-2-methylbenzoate were investigated .Molecular Structure Analysis
The molecular structure of “Methyl 3-cyano-2-methylbenzoate” is characterized by the presence of a cyano group (-CN) and a methylbenzoate group (C6H5COOCH3) . The compound has a molecular weight of 175.19 .Chemical Reactions Analysis
“Methyl 3-cyano-2-methylbenzoate” is involved in various chemical reactions. For instance, it can undergo transalkylation reactions with cofactors containing a double or a triple C–C bond in the β position .Physical And Chemical Properties Analysis
“Methyl 3-cyano-2-methylbenzoate” is a solid at room temperature . More detailed physical and chemical properties are not available in the literature.Aplicaciones Científicas De Investigación
Theoretical Study of Corrosion Inhibitors
A theoretical study on benzimidazole derivatives, including 2-methylbenzimidazole, explored their potential as corrosion inhibitors. Density Functional Theory (DFT) was used to calculate properties relevant to their inhibitory action, showing good agreement with experimental data (Obot & Obi-Egbedi, 2010).
Palladium Complexes with Functionalized Carbenes
Research on methylation of certain derivatives, including those related to benzimidazole structures, led to the synthesis of palladium complexes. These complexes, featuring functionalized heterocyclic carbene ligands, were characterized through spectroscopic methods and X-ray analysis (Glas, 2001).
Sustained Release in Agriculture
A study focusing on Carbendazim (MBC), a methyl-2-benzimidazole carbamate, utilized solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. This approach offered advantages like altered release profiles and reduced environmental toxicity (Campos et al., 2015).
Antitumor Evaluation
A synthesis of novel cyano- and amidinobenzothiazole derivatives showed that certain compounds displayed significant antiproliferative effects on tumor cell lines. This research highlighted the potential of benzothiazoles in antitumor investigations (Ćaleta et al., 2009).
Electrolyte for Fuel Cells
Imidazole derivatives, such as 1-methyl imidazole, were used as additives in polybenzimidazole for high-temperature proton-conducting polymer electrolytes in fuel cells. This study explored the influence of these additives on conductivity under various conditions (Schechter & Savinell, 2002).
Photocatalytic Degradation Study
A study on the photocatalytic degradation of o-methylbenzoic acid using titanium dioxide and UV light examined the effect of pH values and anion additives. This research contributes to understanding the degradation processes of certain organic compounds in water treatment applications (Wang et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBWZNLFBLOUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524446 | |
| Record name | Methyl 3-cyano-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-2-methylbenzoate | |
CAS RN |
93340-09-1 | |
| Record name | Methyl 3-cyano-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


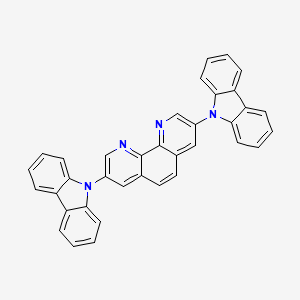
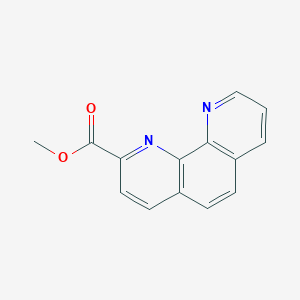

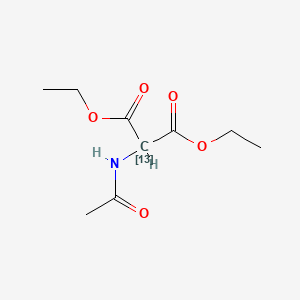

![Methyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1601675.png)

